3'-Methoxy-2-phenylacetophenone
Description
3'-Methoxy-2-phenylacetophenone is a compound that is structurally related to various methoxy-substituted phenyl compounds. While the specific compound is not directly discussed in the provided papers, the papers do discuss analogs and derivatives that share some structural similarities, such as methoxy groups and phenyl rings, which are common motifs in organic chemistry and can influence the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of related compounds involves various organic chemistry techniques. For example, the synthesis of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was reported, and the molecular structure and spectroscopic properties were studied using density functional theory (DFT) . Similarly, the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, was achieved through a reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid . These methods could potentially be adapted for the synthesis of 3'-Methoxy-2-phenylacetophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and DFT calculations. For instance, the structure of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone was solved by direct methods and refined to a final R value, indicating the precision of the crystallographic data . The structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was also investigated by X-ray diffraction . These studies provide insights into the bond lengths, bond angles, and overall geometry that could be expected for 3'-Methoxy-2-phenylacetophenone.
Chemical Reactions Analysis
The chemical reactivity of methoxy-substituted phenyl compounds can be inferred from the reactions they undergo. The synthesis of the new organic ligand mentioned earlier involves a nucleophilic addition reaction, accompanied by the opening of the pyrone ring . This suggests that 3'-Methoxy-2-phenylacetophenone may also participate in similar nucleophilic reactions due to the presence of reactive sites in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted phenyl compounds are influenced by their molecular structure. The thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one was analyzed, showing stability up to a certain temperature before decomposition . Spectroscopic properties, such as IR and NMR spectra, were studied for the synthesized compounds, providing a correlation between theoretical and experimental data . These analyses are crucial for understanding the behavior of 3'-Methoxy-2-phenylacetophenone under various conditions.
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKIKVKAEQMZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374867 | |
Record name | 3'-Methoxy-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-2-phenylacetophenone | |
CAS RN |
62381-24-2 | |
Record name | 3'-Methoxy-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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